molecular formula C16H19N3O4S B2911617 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1170464-35-3

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No.: B2911617
CAS No.: 1170464-35-3
M. Wt: 349.41
InChI Key: MOXOKZUPUYYATH-UHFFFAOYSA-N
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Description

. This compound features a pyrazolyl group, a sulfone group, and a phenoxyacetamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the core pyrazolyl structure. The initial step may include the cyclization of hydrazines with β-ketoesters to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfone group in the compound can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the sulfone group.

  • Substitution: : The pyrazolyl and phenoxyacetamide groups can participate in substitution reactions with different reagents.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can vary based on the specific conditions and reagents used. For example, oxidation of the sulfone group might yield sulfoxides or sulfonic acids, while reduction could produce thioethers or other reduced derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound has been studied for its biological activity, particularly as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.

  • Medicine: : Its potential therapeutic applications include the treatment of conditions related to potassium channel dysfunction, such as cardiac arrhythmias and neurological disorders.

  • Industry: : The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

When compared to other similar compounds, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide stands out due to its unique structure and potent activity as a GIRK channel activator. Similar compounds might include other pyrazolyl derivatives or sulfone-containing molecules, but this compound's specific combination of functional groups provides distinct advantages in terms of efficacy and selectivity.

List of Similar Compounds

  • Pyrazolyl derivatives: : Compounds containing the pyrazolyl group, such as pyrazole and its derivatives.

  • Sulfone-containing molecules: : Compounds with sulfone groups, such as sulfoxides and sulfonic acids.

  • Phenoxyacetamide derivatives: : Compounds featuring the phenoxyacetamide moiety, which are used in various pharmaceutical applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-9-15(19(18-12)13-7-8-24(21,22)11-13)17-16(20)10-23-14-5-3-2-4-6-14/h2-6,9,13H,7-8,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXOKZUPUYYATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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